molecular formula C8H16S2 B13886749 (Cyclohexane-1,1-diyl)dimethanethiol CAS No. 56472-19-6

(Cyclohexane-1,1-diyl)dimethanethiol

Cat. No.: B13886749
CAS No.: 56472-19-6
M. Wt: 176.3 g/mol
InChI Key: HRSPMOZFFLQNSB-UHFFFAOYSA-N
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Description

(Cyclohexane-1,1-diyl)dimethanethiol is an organic compound with the molecular formula C8H16S2. It is a derivative of cyclohexane, where two methanethiol groups are attached to the 1,1-positions of the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexane-1,1-diyl)dimethanethiol typically involves the reaction of cyclohexane-1,1-diyldimethanol with thiolating agents. One common method is the reaction of cyclohexane-1,1-diyldimethanol with thionyl chloride to form the corresponding dichloride, which is then treated with sodium hydrosulfide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexane-1,1-diyl)dimethanethiol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Cyclohexane-1,1-diyldimethanol.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(Cyclohexane-1,1-diyl)dimethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Cyclohexane-1,1-diyl)dimethanethiol involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds or other covalent modifications, affecting the function of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,1-diyldimethanol: The alcohol counterpart of (Cyclohexane-1,1-diyl)dimethanethiol.

    Cyclohexane-1,1-diyldimethylamine: An amine derivative with similar structural features.

    Cyclohexane-1,1-diyldimethyl ether: An ether derivative with similar structural features.

Uniqueness

This compound is unique due to its thiol groups, which impart distinct reactivity compared to its alcohol, amine, and ether counterparts. This makes it particularly useful in applications requiring thiol-specific chemistry.

Properties

CAS No.

56472-19-6

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

[1-(sulfanylmethyl)cyclohexyl]methanethiol

InChI

InChI=1S/C8H16S2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2

InChI Key

HRSPMOZFFLQNSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CS)CS

Origin of Product

United States

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